

5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one crystal structure analysis.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B174262

[Get Quote](#)

An In-depth Technical Guide on the Crystal Structure Analysis of **5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one** and Its Analogs

This technical guide offers a comprehensive overview of the crystal structure analysis of thieno[2,3-d]pyrimidine derivatives, with a specific focus on **5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one** and its close structural analog, 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one. Due to the limited availability of public crystallographic data for the title compound, this guide leverages data from its N-methylated derivative to provide a thorough analysis of the molecular architecture and experimental procedures. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction to Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to purine bases. This structural analogy allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Notably, derivatives of this scaffold have been investigated for their potential as anti-inflammatory, anticancer, antibacterial, and antiviral agents^{[1][2][3]}. The compound **5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one** and its derivatives have been specifically explored as selective cyclooxygenase-2 (COX-2) inhibitors, highlighting their therapeutic potential in inflammation and pain management^[4].

Crystallographic Data of a Close Analog: 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

The crystal structure of 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, a closely related derivative, has been determined by single-crystal X-ray diffraction. The crystallographic data provides valuable insights into the geometry and packing of this class of molecules. The thienopyrimidine ring system in this compound is nearly planar[5]. The crystal packing is stabilized by C—H···O hydrogen bonds and π — π stacking interactions between inversion-related pairs of molecules[5].

Table 1: Crystallographic Data for 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one[5]

Parameter	Value
Chemical Formula	C ₉ H ₁₀ N ₂ OS
Formula Weight	194.25
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	8.027 (3)
b (Å)	10.706 (5)
c (Å)	10.907 (3)
β (°)	97.333 (3)
Volume (Å ³)	929.7 (6)
Z	4
Radiation	Cu K α
Temperature (K)	293
Crystal Size (mm)	0.42 × 0.36 × 0.28

Experimental Protocols

Synthesis of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives

The synthesis of 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives generally follows a multi-step reaction scheme. A common starting material is 2-amino-4,5-dimethylthiophene-3-carboxylate[4].

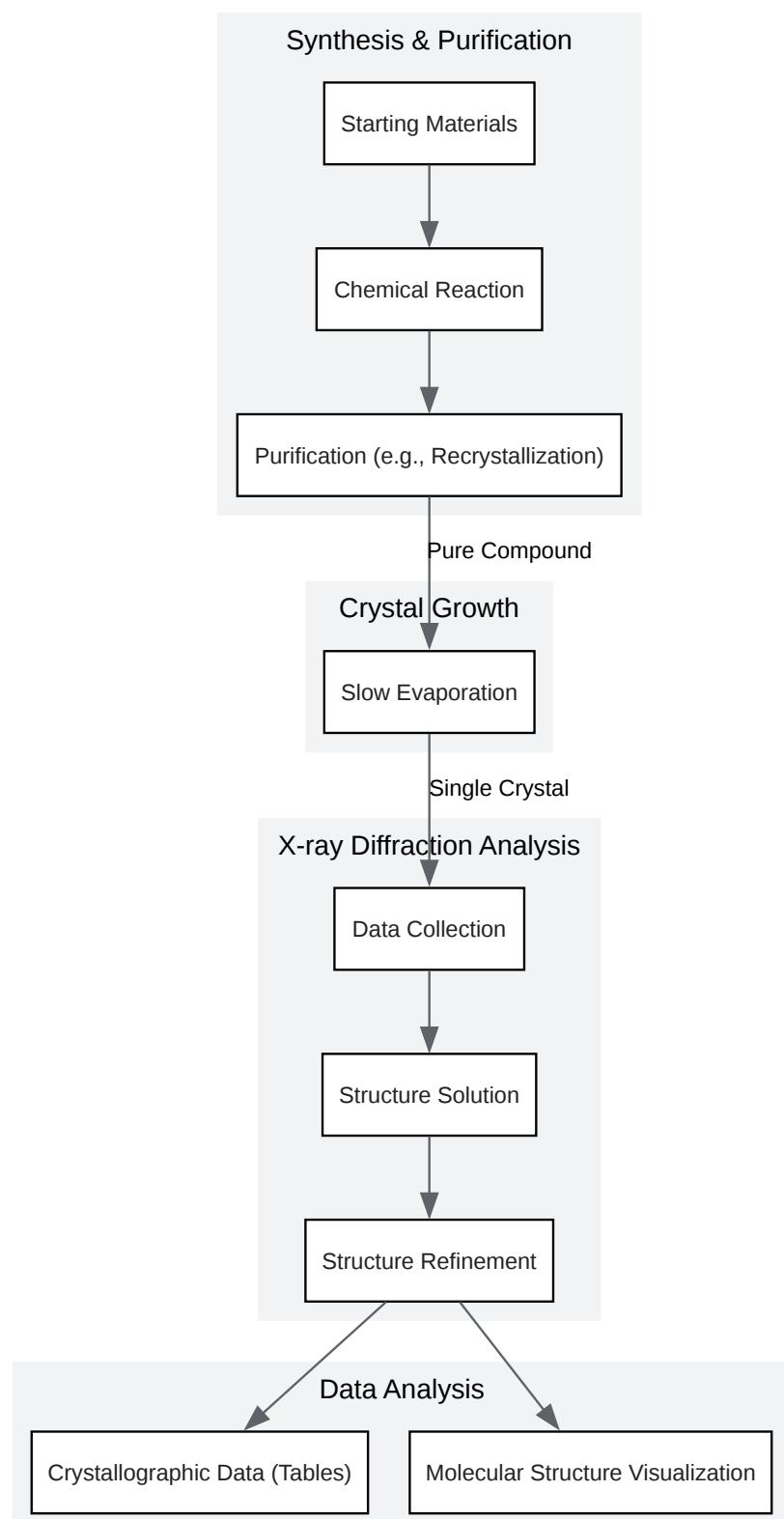
A representative synthetic route involves:

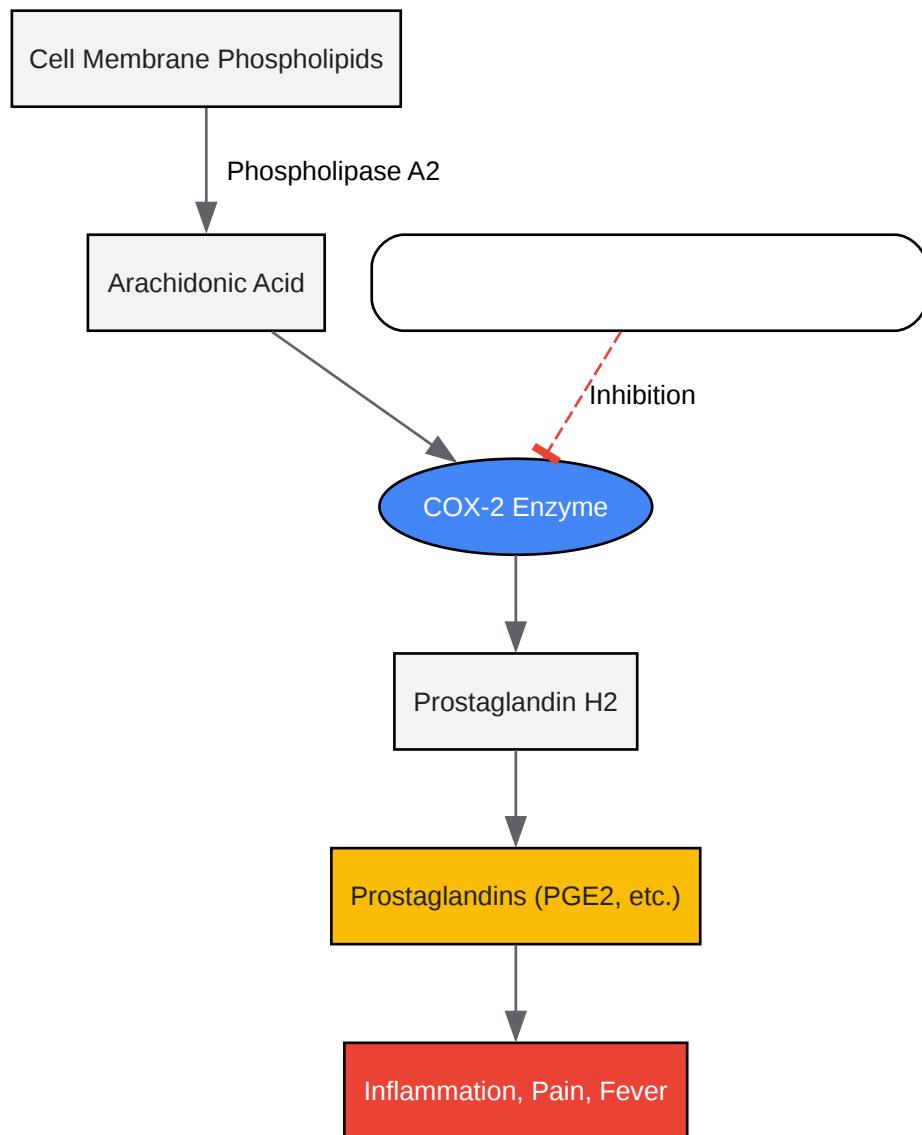
- Synthesis of the intermediate 2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: This is typically achieved by reacting the starting thiophene derivative with a suitable cyclizing agent.
- Functionalization at the 2-position: The amino group at the 2-position can be further modified. For instance, a reaction with various benzoyl chlorides in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) can yield N-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)benzamide derivatives[4].

The synthesized compounds are then purified, often by recrystallization, and characterized using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry[2][4].

Single-Crystal Growth and X-ray Diffraction Analysis

The following protocol is based on the methodology used for the analysis of 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one and is representative for this class of compounds[5].


- Crystallization: Crystals suitable for single-crystal X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, recrystallization from chloroform at room temperature yielded suitable crystals[5].
- Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using a specific radiation source (e.g., Cu K α).
- Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure. The structure is typically solved by direct methods and refined by full-matrix


least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are often placed in geometrically idealized positions and treated as riding on their parent atoms[5].

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram outlines the typical workflow from the synthesis of the compound to the final analysis of its crystal structure.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one crystal structure analysis.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174262#5-6-dimethylthieno-2-3-d-pyrimidin-4-3h-one-crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com